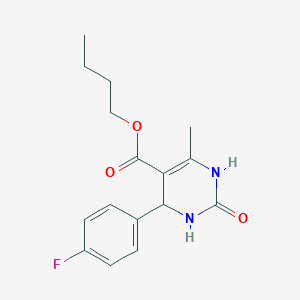![molecular formula C20H23N3O4 B5115818 5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)
5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DMNB-EEB and is used in various research applications due to its unique properties.
作用機序
DMNB-EEB works by binding to proteins and becoming fluorescent upon excitation with light. The fluorescence intensity of DMNB-EEB is dependent on the environment surrounding the protein, allowing for the study of conformational changes and protein-protein interactions. DMNB-EEB has been shown to have a high binding affinity for proteins, making it an ideal probe for studying protein-ligand interactions.
Biochemical and Physiological Effects
DMNB-EEB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
実験室実験の利点と制限
DMNB-EEB has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize and has a high binding affinity for proteins. DMNB-EEB is also highly fluorescent, allowing for the detection of low concentrations of proteins. However, DMNB-EEB has some limitations, including its sensitivity to pH and temperature changes. DMNB-EEB is also sensitive to the presence of other fluorescent compounds, which can interfere with its fluorescence intensity.
将来の方向性
There are several future directions for the use of DMNB-EEB in scientific research. One potential application is in the study of protein folding and misfolding. DMNB-EEB could be used to study the conformational changes that occur during protein folding and the misfolding that occurs in diseases such as Alzheimer's and Parkinson's. Another potential application is in the study of protein-protein interactions in living cells. DMNB-EEB could be used to study these interactions in real-time, providing insights into the dynamics of these interactions. Finally, DMNB-EEB could be used in the development of new drugs that target specific proteins. By studying the binding of small molecules to proteins using DMNB-EEB, new drugs could be developed that target specific proteins with high specificity and affinity.
Conclusion
In conclusion, DMNB-EEB is a unique chemical compound that has gained significant attention in the field of scientific research. Its fluorescent properties make it an ideal probe for studying protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. DMNB-EEB has several advantages for use in laboratory experiments, including its non-toxicity and high binding affinity for proteins. There are several future directions for the use of DMNB-EEB in scientific research, including the study of protein folding and misfolding, protein-protein interactions in living cells, and the development of new drugs that target specific proteins.
合成法
DMNB-EEB is synthesized by reacting 5-methyl-2-nitrophenol with 2-chloroethyl ether to form 2-(5-methyl-2-nitrophenoxy)ethyl chloride. This intermediate is then reacted with 2-(2-hydroxyethyl)-1H-benzimidazole to form DMNB-EEB. The synthesis method for DMNB-EEB is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
DMNB-EEB is used in various scientific research applications, including the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. DMNB-EEB is commonly used as a fluorescent probe to study these interactions due to its unique fluorescent properties. DMNB-EEB has also been used to study the binding of small molecules to proteins and the conformational changes that occur upon binding.
特性
IUPAC Name |
5,6-dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-4-5-18(23(24)25)20(10-14)27-9-8-26-7-6-22-13-21-17-11-15(2)16(3)12-19(17)22/h4-5,10-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSNNAULAKPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115751.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-(benzyloxy)benzamide](/img/structure/B5115772.png)
![methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B5115775.png)
![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5115796.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)

![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)
